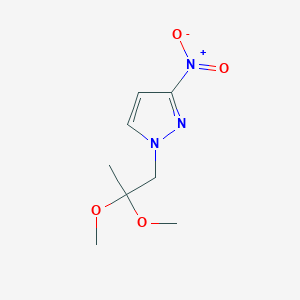

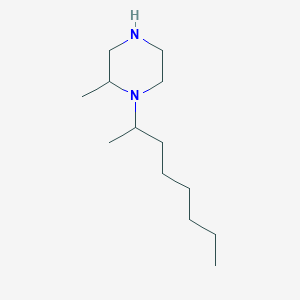

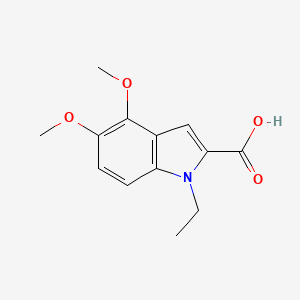

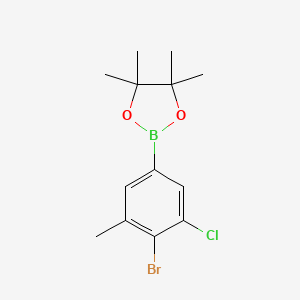

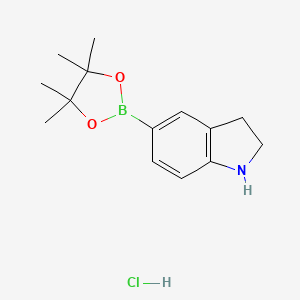

![molecular formula C12H17N3O2 B6330539 2-甲基-1-[(2-硝基苯基)甲基]哌嗪 CAS No. 1240581-31-0](/img/structure/B6330539.png)

2-甲基-1-[(2-硝基苯基)甲基]哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

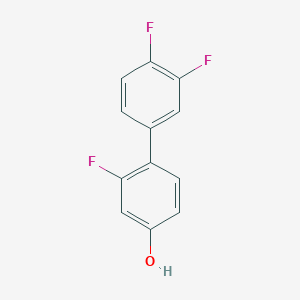

“2-Methyl-1-[(2-nitrophenyl)methyl]piperazine” is a chemical compound with the molecular formula C12H17N3O2 . It is used for pharmaceutical testing .

Synthesis Analysis

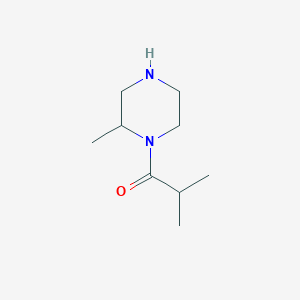

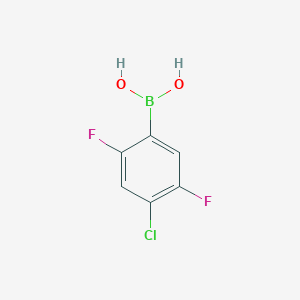

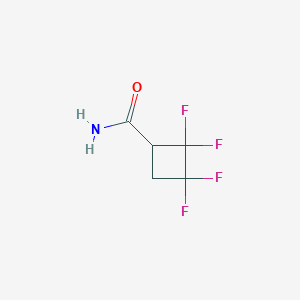

The synthesis of piperazine derivatives, such as “2-Methyl-1-[(2-nitrophenyl)methyl]piperazine”, has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The structure of “2-Methyl-1-[(2-nitrophenyl)methyl]piperazine” has been characterized using techniques such as nuclear magnetic resonance (NMR), Fourier Transform infrared (FTIR), and Raman .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-1-[(2-nitrophenyl)methyl]piperazine” include its melting point, boiling point, density, molecular formula, and molecular weight .科学研究应用

合成和化学性质

2-甲基-1-[(2-硝基苯基)甲基]哌嗪及其相关化合物因其合成和化学性质而被广泛研究。例如,关于叔丁基-4-(4-氨基-3-甲基-5-硝基苯基)哌嗪-1-羧酸酯的研究表明,该化合物是合成具有生物活性的苯并咪唑化合物的中间体,这表明硝基苯基甲基哌嗪衍生物在合成新化学实体中的重要性 (刘亚虎,2010)。此外,对相关三嗪的晶体结构的研究突出了硝基苯基甲基哌嗪衍生物在固态化学中不同的构象可能性 (Vanessa Renee Little, H. Jenkins, K. Vaughan, 2008)。

生物活性

该化合物也一直是开发新药和生物活性分子的重点。例如,具有哌嗪连接基的新型双(吡唑-苯并呋喃)杂化物表现出有效的细菌生物膜和 MurB 抑制剂,表明具有显著的抗菌功效 (Ahmed E. M. Mekky, S. Sanad, 2020)。此外,2-(1-甲基-5-硝基咪唑-2-基)-5-取代-1,3,4-噻二唑衍生物(包括哌嗪类似物)的合成和体外杀伤利什曼原虫活性评估已证明具有很强的杀伤利什曼原虫活性,表明硝基苯基甲基哌嗪衍生物在治疗寄生虫感染方面的潜力 (A. Foroumadi 等,2005)。

抗菌和抗病毒活性

已研究了 2-甲基-1-[(2-硝基苯基)甲基]哌嗪衍生物的抗菌和抗病毒潜力。例如,已经合成并评估了掺有非布索司坦的新型哌嗪脲和硫脲衍生物的抗烟草花叶病毒 (TMV) 和抗菌活性,显示出有希望的结果 (R. C. Krishna Reddy 等,2013)。

对接研究和合成方法

通过核磁共振、拉曼、傅里叶变换红外光谱和密度泛函理论研究对 2-甲基-1-[(2-硝基苯基)甲基]哌嗪衍生物的结构和构象分析提供了对其与生物靶标的潜在相互作用的见解。例如,1-(2-氟苯基)-3-(4-((吡啶-2-基)甲基)哌嗪-1-基)-1H-吲唑的合成和对接研究突出了这些化合物在药物化学中的重要性 (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019)。

作用机制

Target of Action

Similar compounds have been found to interact withCorticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and vice versa .

Mode of Action

Based on its structural similarity to other piperazine derivatives, it may interact with its target enzyme, leading to changes in the enzyme’s activity .

Biochemical Pathways

If it does interact with corticosteroid 11-beta-dehydrogenase isozyme 1, it could potentially influence the balance of cortisol and cortisone in the body, impacting various physiological processes .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability and overall effect in the body .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and interaction with its target .

属性

IUPAC Name |

2-methyl-1-[(2-nitrophenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-10-8-13-6-7-14(10)9-11-4-2-3-5-12(11)15(16)17/h2-5,10,13H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSKPKRQUTWCES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

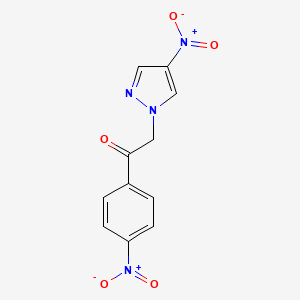

![1-{[1,1'-biphenyl]-4-yl}-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one](/img/structure/B6330477.png)

![2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6330479.png)

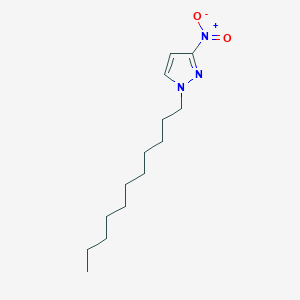

![3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole](/img/structure/B6330487.png)